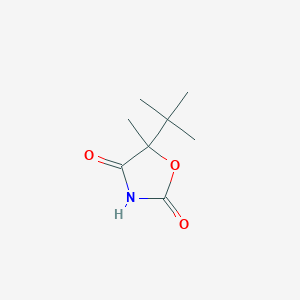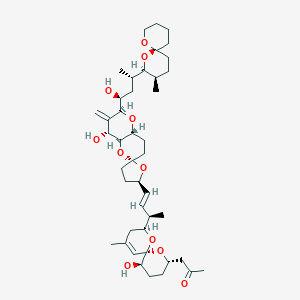
5-アミノ-1-(4-フルオロフェニル)-1H-ピラゾール-4-カルボン酸エチル
概要
科学的研究の応用
OSM-S-243は、次のようないくつかの科学研究の応用があります。
化学: 他の生物活性化合物を合成するためのビルディングブロックとして使用されます。
生物学: マラリア原虫の増殖を阻害する可能性について研究されています。
医学: 潜在的な抗マラリア薬として調査されています。
作用機序
OSM-S-243の正確な作用機序は完全には解明されていません。 マラリア原虫の特定の酵素や経路を標的にして、複製や生存能力を阻害すると考えられています。 この化合物は、タンパク質や核酸などの分子標的に作用し、原虫の重要な生物学的プロセスを阻害する可能性があります .
類似化合物:
- OSM-S-106
- OSM-S-137
- TCMDC 132385
比較: OSM-S-243は、アミノチエノピリミジン系における他の化合物と比較して、構造と生物活性においてユニークです。 OSM-S-106とOSM-S-137も抗マラリア活性を示しますが、OSM-S-243は、さらなる開発に適した有望な候補となる独自の特性を持つことが判明しています。 OSM-S-243に存在する特定の官能基は、マラリア原虫に対する活性と選択性の向上に寄与している可能性があります .
準備方法
合成経路と反応条件: OSM-S-243の合成は、チエノピリミジン骨格の構築、続いてハロゲン化アミノチエノピリミジン骨格の完成を伴います。 合成経路は通常、チオフェン出発物質から始まり、ハロゲン化、アミノ化、環化などのいくつかの段階を経て最終生成物が得られます .
工業生産方法: OSM-S-243の具体的な工業生産方法は詳述されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることです。 これには、反応条件の最適化、工業用グレードの試薬の使用、化合物を大量に生産するための大型反応器の採用が含まれます。
化学反応の分析
反応の種類: OSM-S-243は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、チエノピリミジン骨格上の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: 臭素や塩素などのハロゲン化剤、およびアミノ化反応のためのアミン。
主な生成物: これらの反応から生成される主な生成物には、チエノピリミジン骨格のさまざまな誘導体が含まれ、これらはさらに修飾されて生物活性を高めることができます。
類似化合物との比較
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-243 is unique in its structure and biological activity compared to other compounds in the aminothienopyrimidine series. While OSM-S-106 and OSM-S-137 also show antimalarial activity, OSM-S-243 has been found to have distinct properties that make it a promising candidate for further development. The presence of specific functional groups in OSM-S-243 may contribute to its enhanced activity and selectivity against malaria parasites .
特性
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCKSHIYWAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350952 | |
| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-68-3 | |
| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)











